Author: BenchChem Technical Support Team. Date: January 2026
Beginning the Research Process
I'm starting a thorough search to gather information on synthesizing brilanestrant. My focus is on routes that use 2-Bromo-1,3-dichloro-4-fluorobenzene as the starting material. I'm prioritizing comprehensive data gathering to explore various possible synthesis strategies.
Initiating the Search Queries
I've just initiated a comprehensive search. I'm focusing queries on brilanestrant synthesis, specifically using 2-Bromo-1,3-dichloro-4-fluorobenzene as the starting material. I'm casting a broad net with queries like "brilanestrant synthetic route" and related terms, and will identify the key synthetic steps involved in transforming 2-Bromo-1,3-dichloro-4-fluorobenzene into brilanestrant. I'll outline reactions and identify intermediates.
Analyzing Synthesis Approaches
I'm now diving deeper into the specifics. I'm focusing on dissecting synthetic steps that transform the starting material into brilanestrant, including reactions, intermediates, required reagents, and reaction conditions. I'm prioritizing the rationale behind choices, potential challenges, and optimization. I'm paying specific attention to the experimental details and the relevant literature. I'll structure an application note with an introduction, synthetic strategy, and a Graphviz-based workflow visualization.
Initiating the Brilanestrant Guide
I'm starting to structure the guide on brilanestrant synthesis. Currently, I'm focusing on the introductory section, defining what brilanestrant is and its significance. My plan is to detail the synthesis from 2-Bromo-1,3-dichloro-4-fluorobenzene, providing a clear roadmap.
Refining Synthesis Roadmap
I'm now diving into the retrosynthetic analysis. The core focus is on the crucial alkene formation within brilanestrant's structure, aiming for a step-by-step route from 2-Bromo-1,3-dichloro-4-fluorobenzene. I'm thinking organometallic coupling will be key for building the complex structure, which feels pretty solid. Now, I'm working to expand the plan by clarifying each step and providing useful details for the user.
Expanding the Synthesis Approach
I'm now integrating detailed information. I've broken down the retrosynthetic strategy, focusing on forming the critical alkene core via organometallic couplings from the starting material. Key functional groups and disconnections have been identified, including a detailed analysis of the IUPAC name. I'm prioritizing reviewing a promising article for a suitable pathway, and then detailing each step.
Developing the Synthesis Details
I'm now focusing on a specific, likely synthesis route for brilanestrant. After searching literature, I've confirmed Lai et al.'s Journal of Medicinal Chemistry paper. The plan is to focus on a probable organometallic route to form the alkene core. Key steps involve converting the starting material to a Grignard or organolithium reagent, and building the butene chain. The synthesis seems to start with 2-Bromo-1-chloro-4-fluorobenzene.
Developing a Brilanestrant Plan
I'm now prioritizing the synthesis details. After reviewing the literature, I'm focusing on the Journal of Medicinal Chemistry paper by Lai et al. My strategy involves an organometallic approach for the alkene core, starting with 2-Bromo-1-chloro-4-fluorobenzene, although the user specified 2-Bromo-1,3-dichloro-4-fluorobenzene. I'm investigating a probable Grignard or organolithium reagent formation for this. The synthesis likely begins with converting the starting material to a reactive organometallic reagent, building the butene chain, followed by McMurry coupling. The next part will cover how the other core fragments will be synthesized, and the final steps of the synthesis.
Refining Synthesis Plan
I'm now prioritizing the synthesis details, focusing on the Journal of Medicinal Chemistry paper by Lai et al., despite the slight starting material discrepancy. It's likely one of the chlorines is removed from the initial 2-Bromo-1,3-dichloro-4-fluorobenzene, leading to 2-Bromo-1-chloro-4-fluorobenzene. I'm strategizing an organometallic approach for alkene core construction using a Grignard or organolithium reagent. I am now evaluating McMurry coupling as a possible method. I'll cover the synthesis of the other fragments and the final steps.
Prioritizing Literature Findings
I'm now focusing on the most likely synthesis pathway detailed in the Journal of Medicinal Chemistry paper by Lai et al., recognizing a discrepancy in the provided starting material. It seems the synthesis uses 2-Bromo-1-chloro-4-fluorobenzene as the initial building block, and one chlorine atom is removed from the initial starting material. I'm focusing on an organometallic approach for alkene core construction using Grignard or organolithium reagents. Key reactions include converting the starting material to a reactive Grignard or organolithium reagent, building the butene chain, and possibly McMurry coupling. I will then cover the steps to create the other core fragments.
Developing Synthesis Route Details
I'm focusing now on the likely synthesis route from the Lai et al. Journal of Medicinal Chemistry paper. The plan is to prioritize synthesizing the alkene core via a probable organometallic route, starting with 2-Bromo-1-chloro-4-fluorobenzene, adjusting for the starting material. I'm considering using McMurry coupling as a possible method, or a sequential addition/elimination approach. This is now including the synthesis of the remaining core fragments and final steps of the synthesis.
Revising Core Synthesis Strategy
I'm now focusing on a robust synthesis of the alkene core. The initial plan focused on forming the core with an organometallic approach with the 2-chloro-4-fluorobenzene fragment. This looks too complicated. Literature suggests that a palladium-catalyzed cross-coupling is a more viable option for the synthesis. I'll need to review the exact reagents and reaction conditions.
I'm now revising the plan, and will move this synthesis approach into the guide.
Refining Synthetic Approach
I'm now reconsidering the initial synthetic route. I am seeing that palladium-catalyzed cross-coupling is a more viable option than an organometallic one, and this is now incorporated into the synthesis plan. This revision is now being moved to the synthesis guide. The main issue here is the starting material discrepancy, which makes it hard to create a precise guide.
Developing the Synthesis Guide
I'm now revising my synthetic strategy, focusing on synthesizing the alkene core via a known method from literature. My current plan incorporates a palladium-catalyzed cross-coupling step, addressing the initial discrepancy in the starting material. This now accounts for the probable use of 2-bromo-1-chloro-4-fluorobenzene, or the synthesis of the 2-chloro-4-fluorophenyl group.
Refining the Synthesis Strategy
I'm now revising the plan, focusing on the synthesis described in the literature, particularly the Lai et al. paper. I've noted the difference in the starting materials and am adapting the strategy to use 2-bromo-1-chloro-4-fluorobenzene, or the synthesis of the 2-chloro-4-fluorophenyl group. I'm focusing on the palladium-catalyzed cross-coupling step as a key synthetic operation.
Refining Synthesis Guide Structure
I'm now establishing the structure for the brilanestrant synthesis guide. The focus is on clarity and conciseness, starting with a descriptive title and abstract that defines the scope. I am developing a roadmap with key transformations and justification. Finally, I'm working to include detailed experimental procedures, and a safety component.
Revising Guide Details
I am now focusing on refining the Brilanestrant synthesis guide. The guide will prioritize a clear, concise presentation of the core synthesis steps. I'll include detailed procedures for each stage, addressing the discrepancy in the starting material. This should result in a robust synthesis, utilizing the existing literature.
Finalizing Synthetic Protocol
I'm now putting the finishing touches on the synthetic protocol for the guide, focusing on a clear, step-by-step presentation. I'm prioritizing accuracy in the procedures and addressing the starting material discrepancy by clarifying that it likely uses 2-Bromo-1-chloro-4-fluorobenzene, or synthesizing the 2-chloro-4-fluorophenyl group. The key reactions include the organometallic addition and the palladium-catalyzed coupling. Now, I'm working on the data presentation and visualization.
Prioritizing Guide Refinement
Now, I'm focusing on the final touches for the brilanestrant synthesis guide. The plan is to ensure clear, step-by-step instructions. I'll prioritize accuracy throughout the procedures and explicitly address the starting material discrepancy by clarifying that the guide will be based on 2-Bromo-1-chloro-4-fluorobenzene, or synthesizing the 2-chloro-4-fluorophenyl fragment. Key aspects include the organometallic and palladium-catalyzed reactions. I'm now working to finalize data and visualizations.